molecular formula C5H7N3O B1281482 3-Methoxypyrazin-2-amine CAS No. 4774-10-1

3-Methoxypyrazin-2-amine

Cat. No. B1281482
CAS RN: 4774-10-1
M. Wt: 125.13 g/mol
InChI Key: MTMGQKFGZHMTTK-UHFFFAOYSA-N
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Description

3-Methoxypyrazin-2-amine is a chemical compound that belongs to the class of methoxypyrazines. These compounds are known for their role in the flavor chemistry of certain foods and beverages, particularly for their earthy and nutty aromas. While the provided papers do not directly discuss 3-methoxypyrazin-2-amine, they do provide insights into the synthesis, reactions, and properties of related methoxypyrazines and pyrazine derivatives, which can be extrapolated to understand 3-methoxypyrazin-2-amine.

Synthesis Analysis

The synthesis of methoxypyrazines, such as 3-methoxypyrazin-2-amine, can be achieved through various synthetic routes. One such route involves the condensation of glyoxal with an α-amino acid amide, followed by methylation with iodomethane. However, this method has been shown to yield N-methyl derivatives instead of the desired O-methyl derivatives, as discussed in the synthesis of 2-methoxy-3-alkylpyrazines . Another synthetic approach involves the reaction of 2(1H)-pyrazinones with naturally occurring methylating agents like fruit pectin and betaine, which provides a chemical link to nonenzymic methoxypyrazine formation in heat-processed foods .

Molecular Structure Analysis

The molecular structure of methoxypyrazines can be characterized using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR) and mass spectral properties are used to differentiate between closely related compounds. Gas chromatographic retention indices can also indicate chemical differences, as seen in the study of 3-alkyl-1-methyl-1H-pyrazin-2-ones . The molecular structure of pyrazine derivatives can be further elucidated through X-ray crystallography, as demonstrated by the reported structure of a pyrazolotriazepine derivative .

Chemical Reactions Analysis

Methoxypyrazines and their derivatives undergo a variety of chemical reactions. For example, the reaction of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . Additionally, reactions with electrophiles and dicarbonyl compounds can yield a range of pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepine derivatives . The aminolysis of thionocarbonates with alicyclic amines has been studied, revealing insights into reaction kinetics and mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxypyrazines are crucial for their sensory impact in foods and beverages. A method for determining various 3-alkyl-2-methoxypyrazines in musts using headspace solid-phase microextraction (SPME) and gas chromatography has been developed, which allows for the detection of these compounds at very low levels . The presence of different substituents on the pyrazine ring can significantly affect the binding affinity and selectivity of pyrazine derivatives to biological receptors, as seen in the study of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines .

Scientific Research Applications

Analysis in Wines

Research by Fontana and Bottini (2016) introduced a new method for determining alkyl methoxypyrazines, including 3-alkyl-2-methoxypyrazines, in wines. This method employs gas chromatography-mass spectrometry (GC-MS) and has demonstrated effectiveness in analyzing wine samples, contributing to the understanding of wine flavors and aromas (Fontana & Bottini, 2016).

Presence in Raw Vegetables

Murray and Whitfield (1975) conducted a study on raw vegetables, finding the presence of 3-alkyl-2-methoxypyrazines, including 3-isopropyl-2-methoxypyrazine and 3-sec-butyl-2-methoxypyrazine. Their work contributes to the understanding of these compounds in the food chain and their impact on food flavor and aroma (Murray & Whitfield, 1975).

Flavor Contribution in Wines

Dunlevy et al. (2013) researched the biosynthesis of methoxypyrazines in grapes, specifically their contribution to the flavor of wines like Cabernet Sauvignon. They identified a methyltransferase enzyme (VvOMT3) crucial for synthesizing methoxypyrazines in grape berries, highlighting the genetic and biochemical pathways influencing wine flavor (Dunlevy et al., 2013).

Effect of Viticultural Practices

Sidhu et al. (2015) reviewed the impact of viticultural and enological procedures on methoxypyrazines in grapes, musts, and wines. They discussed factors like light exposure, grape maturation, and vinification processes, all of which can influence the methoxypyrazine content in wines (Sidhu et al., 2015).

Analytical Techniques for Detection

Hjelmeland et al. (2016) developed a quantitative method using gas chromatography-mass spectrometry for analyzing methoxypyrazines in wine, including 3-alkyl-2-methoxypyrazines. Their work contributes to the precision and accuracy of methoxypyrazine analysis in the wine industry (Hjelmeland et al., 2016).

Olfactory Receptors and Sensory Perception

Pelosi, Baldaccini, and Pisanelli (1982) identified a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, a compound related to 3-methoxypyrazin-2-amine. Their study contributes to understanding the sensory perception of these compounds in animals (Pelosi, Baldaccini, & Pisanelli, 1982).

Safety And Hazards

Safety data indicates that 3-Methoxypyrazin-2-amine should be used only outdoors or in a well-ventilated area. Avoid breathing dust and wear protective gloves, clothing, and eye/face protection .

Relevant Papers Unfortunately, specific papers relevant to 3-Methoxypyrazin-2-amine were not found in the search results .

properties

IUPAC Name

3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMGQKFGZHMTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500188
Record name 3-Methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyrazin-2-amine

CAS RN

4774-10-1
Record name 3-Methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-pyrazinamine (200 mg, 1.544 mmol) and sodium methoxide (250 mg, 4.63 mmol) in methanol (3.9 ml) was heated to 130° C. via a microwave reactor for 60 min. The crude product mixture was purified by RP-HPLC to give 3-(methyloxy)-2-pyrazinamine (113 mg, 0.903 mmol, 59% yield). MS (ES+) m/z 125.8 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GB Barlin - Australian journal of chemistry, 1983 - CSIRO Publishing
… analogue) with hydrazine in our hands did not give a hydrazino derivative; but the methylsulfonyl compound with methoxide ions readily gave 5-bromo-3-methoxypyrazin-2amine. …
Number of citations: 36 www.publish.csiro.au
D Mandal - (No Title), 2012 - nagoya.repo.nii.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Kenichiro Itami at Department of Chemistry, Graduate School of Science, Nagoya University …
Number of citations: 5 nagoya.repo.nii.ac.jp
D Mandal - Postdoc Journal, 2015 - scholar.archive.org
… 5-Bromo-2iodo-3-methoxypyrazine (3) was synthesized from 5-bromo-3-methoxypyrazin-2-amine (13) by the treatment with HI and NaNO2 in 58% yield. Bromoindole boronic acid …
Number of citations: 0 scholar.archive.org
S Ganesamoorthy, MM Tamizh… - Journal of …, 2018 - Elsevier
… In this regard, 5-bromo-3-methoxypyrazin-2-amine was examined as a substrate, the conversion was essentially quantitative (92%), suggesting that oxidative addition is favored over …
Number of citations: 8 www.sciencedirect.com

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